molecular formula C23H18N2O B2387849 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 142888-55-9

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one

Cat. No.: B2387849
CAS No.: 142888-55-9
M. Wt: 338.41
InChI Key: OTBPYQYHGIVDQG-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one is a useful research compound. Its molecular formula is C23H18N2O and its molecular weight is 338.41. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

Research conducted by Ruanwas et al. (2010) explored the synthesis, characterization, and nonlinear optical properties of quinazoline derivatives, highlighting their potential in optical limiting applications. These compounds, through the open-aperture z-scan technique, showed promising applications in developing materials for optical limiting, indicating their significance in photonics and materials science (Ruanwas et al., 2010).

Antimicrobial Agents

Quinazolines have been evaluated for their potential as antimicrobial agents. Desai et al. (2007) synthesized new quinazoline compounds and assessed their antibacterial and antifungal activities against a range of pathogens, showcasing their potential in developing new antimicrobial therapies (Desai et al., 2007).

Synthesis and Characterization

Gromachevskaya et al. (2017) worked on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, contributing to the chemical methodologies for modifying quinazoline structures. This research offers insights into the synthetic routes for preparing structurally diverse quinazolines, which can be pivotal for further medicinal and material science applications (Gromachevskaya et al., 2017).

Anti-inflammatory and Analgesic Agents

Farag et al. (2012) explored the synthesis, characterization, and evaluation of novel 4(3H)-quinazolinone derivatives for their anti-inflammatory and analgesic activities. The study demonstrates the therapeutic potential of quinazoline derivatives in treating inflammation and pain, thereby contributing to the field of medicinal chemistry (Farag et al., 2012).

Anticancer Agents

Riadi et al. (2021) reported on the synthesis, characterization, biological evaluation, and molecular docking of a new quinazolinone-based derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. The compound exhibited potent cytotoxic activity against various cancer cell lines and significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, underscoring its potential as an effective anti-cancer agent (Riadi et al., 2021).

Properties

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-17-11-13-18(14-12-17)15-16-22-24-21-10-6-5-9-20(21)23(26)25(22)19-7-3-2-4-8-19/h2-16H,1H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBPYQYHGIVDQG-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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